2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol
Overview
Description
2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol is an organic compound with the molecular formula C15H14N2O and a molecular weight of 238.292 g/mol . This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities . The structure consists of a benzimidazole ring substituted with two methyl groups at positions 5 and 6, and a phenol group at position 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol typically involves the condensation of ortho-phenylenediamine with a substituted benzaldehyde . The reaction is usually carried out in the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture under mild conditions . The product is then purified using hexane and water washes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The methyl groups and phenol group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its pharmacological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol involves its interaction with various molecular targets. The benzimidazole ring is known to bind to nucleic acids and proteins, affecting their function . The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: A precursor in the synthesis of vitamin B12.
2-Phenylbenzimidazole: Known for its antimicrobial properties.
2-Methylbenzimidazole: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol is unique due to the presence of both the benzimidazole ring and the phenol group, which confer distinct chemical and biological properties . The methyl groups at positions 5 and 6 further enhance its stability and reactivity .
Properties
IUPAC Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-7-12-13(8-10(9)2)17-15(16-12)11-5-3-4-6-14(11)18/h3-8,18H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYVWQJEVVYUAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984828 | |
Record name | 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-94-0 | |
Record name | MLS002693247 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59779 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5,6-DIMETHYL-2-BENZIMIDAZOLYL)PHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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